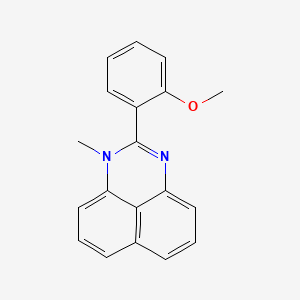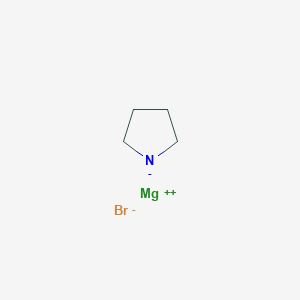
magnesium;pyrrolidin-1-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;pyrrolidin-1-ide;bromide is a compound that combines magnesium, pyrrolidine, and bromide. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of magnesium makes it a part of the Grignard reagents family, which are widely used in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium;pyrrolidin-1-ide;bromide can be synthesized by reacting pyrrolidine with magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction typically involves the following steps:
- Dissolving magnesium turnings in diethyl ether.
- Adding pyrrolidine to the solution.
- Introducing bromine to the mixture under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using large reactors and ensuring the reaction conditions are strictly controlled to maintain the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;pyrrolidin-1-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with various electrophiles.
Reduction Reactions: Acts as a reducing agent in certain organic reactions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles under anhydrous conditions.
Solvents: Typically uses diethyl ether or tetrahydrofuran as solvents to maintain anhydrous conditions.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Substituted Pyrrolidines: Formed through substitution reactions with various electrophiles.
Applications De Recherche Scientifique
Magnesium;pyrrolidin-1-ide;bromide has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Plays a role in the development of new drugs by facilitating the formation of carbon-carbon bonds.
Material Science: Used in the preparation of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of magnesium;pyrrolidin-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The compound’s reactivity is influenced by the presence of magnesium, which stabilizes the negative charge on the carbon atom, making it a strong nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium;ethyl-1-ide;bromide: Another Grignard reagent with similar reactivity but different alkyl group.
Magnesium;phenyl-1-ide;bromide: Contains a phenyl group instead of pyrrolidine, leading to different reactivity and applications.
Uniqueness
Magnesium;pyrrolidin-1-ide;bromide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly useful in synthesizing compounds with specific stereochemistry and biological activity.
Propriétés
Numéro CAS |
64353-46-4 |
|---|---|
Formule moléculaire |
C4H8BrMgN |
Poids moléculaire |
174.32 g/mol |
Nom IUPAC |
magnesium;pyrrolidin-1-ide;bromide |
InChI |
InChI=1S/C4H8N.BrH.Mg/c1-2-4-5-3-1;;/h1-4H2;1H;/q-1;;+2/p-1 |
Clé InChI |
GNOKMMBNMZVNDG-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N-]C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
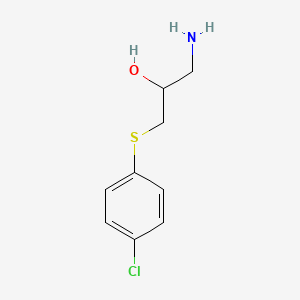
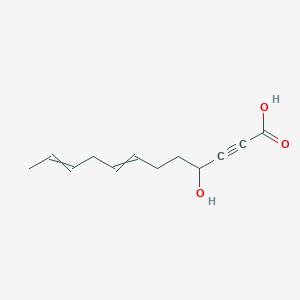
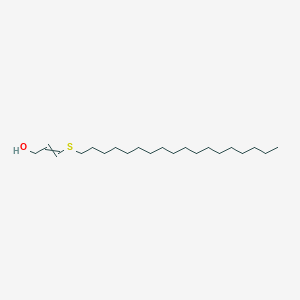
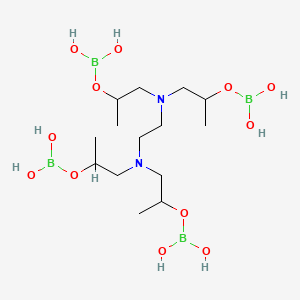
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
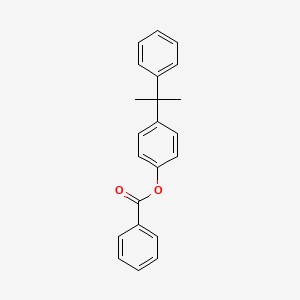
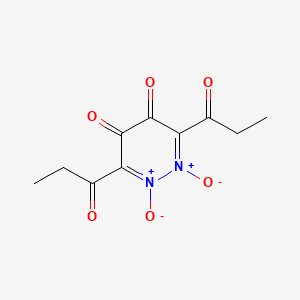
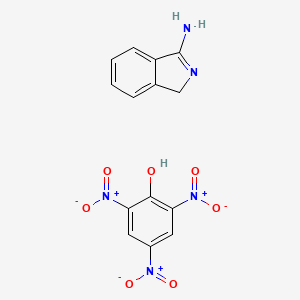
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)


